molecular formula C7H7N3O2 B8474893 2-Pyridoylurea

2-Pyridoylurea

Cat. No.: B8474893
M. Wt: 165.15 g/mol
InChI Key: NPGJVJULNOPWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridoylurea is a heterocyclic organic compound featuring a pyridine ring substituted with a urea group at the 2-position. Its structure confers unique electronic and steric properties, making it relevant in coordination chemistry, medicinal chemistry (e.g., enzyme inhibition), and materials science.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

N-carbamoylpyridine-2-carboxamide

InChI

InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12)

InChI Key

NPGJVJULNOPWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC(=O)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Pyridoylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridoylurea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridoylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Critical Analysis of Evidence Limitations

  • Missing Experimental Data : ’s supplementary tables are critical for validating analytical methods (e.g., HPLC, spectroscopy) but are unavailable .
  • Methodological Gaps : highlights challenges in chemical analysis (e.g., cost, ambiguity), which could affect reproducibility of comparisons .

Recommendations for Future Research

Access supplementary materials from to extract compound-specific data .

Consult specialized databases (e.g., SciFinder, Reaxys) for spectral and thermodynamic properties of this compound.

Perform DFT calculations or experimental studies to compare electronic properties (e.g., HOMO-LUMO gaps) with analogs.

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